molecular formula C2H5N5 B1295380 5-Amino-2-methyl-2H-tetrazole CAS No. 6154-04-7

5-Amino-2-methyl-2H-tetrazole

Cat. No.: B1295380
CAS No.: 6154-04-7
M. Wt: 99.1 g/mol
InChI Key: AZUKLCJYWVMPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-methyl-2H-tetrazole is an organic compound with the molecular formula C₂H₅N₅ and a molecular weight of 99.0946 g/mol . It is a derivative of tetrazole, characterized by the presence of an amino group and a methyl group attached to the tetrazole ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

5-Amino-2-methyl-2H-tetrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, forming coordination complexes with metal ions, which can influence the activity of metalloenzymes . Additionally, this compound can participate in hydrogen bonding and electrostatic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This compound can also affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . This compound can also interact with DNA and RNA, affecting transcription and translation processes . The binding interactions of this compound with biomolecules are often mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can affect its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Amino-2-methyl-2H-tetrazole can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with cyanogen azide under controlled conditions . Another method includes the cyclization of methylhydrazine with formamide and sodium azide . These reactions typically require specific temperature and pressure conditions to ensure the successful formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUKLCJYWVMPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210527
Record name 5-Amino-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6154-04-7
Record name 2-Methyl-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6154-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methyl-2H-tetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6154-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methyl-2H-tetrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 2
Reactant of Route 2
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 4
Reactant of Route 4
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-Amino-2-methyl-2H-tetrazole
Reactant of Route 6
5-Amino-2-methyl-2H-tetrazole
Customer
Q & A

Q1: What are the key physicochemical properties of 5-amino-2-methyl-2H-tetrazole that make it suitable as an energetic material?

A1: Research indicates that this compound (6), obtained by nitrating this compound with concentrated nitric acid, exhibits several desirable properties for energetic materials []:

  • Endothermic Nature: Compound 6 is endothermic, meaning it releases heat upon decomposition [].
  • High Energy Release: Calculations using the EXPLO5 software predict detonation properties comparable to established explosives like TNT and RDX [].
  • Sensitivity: Sensitivity testing using BAM methods reveals moderate sensitivity to impact and friction, correlating with calculated electrostatic potentials [].
  • Crystalline Structure: Single-crystal X-ray diffraction analysis confirmed the molecular structure of 6 in the solid state [].

Q2: How does the performance of this compound compare to existing explosives like RDX?

A2: While both compounds show promise as energetic materials, this compound demonstrates superior performance in certain aspects []:

  • Explosion Power: Koenen steel sleeve tests revealed a higher explosion power for this compound compared to RDX [].
  • Thermal Stability: While the provided research doesn't directly compare the thermal stability of compound 6 with RDX, it does note that long-term stability at elevated temperatures was assessed using thermal safety calorimetry (FlexyTSC) []. This suggests a focus on understanding its stability profile for practical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.